molecular formula C12H17NO2S B5831144 N-cyclopropyl-2,4,6-trimethylbenzenesulfonamide

N-cyclopropyl-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5831144
M. Wt: 239.34 g/mol
InChI Key: BONVZTRHHHMLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, including but not limited to Mitsunobu and Nicholas reactions, as well as palladium-catalyzed coupling reactions. For example, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne, a related compound, starts from 2-nitrobenzenesulfonamide and involves a series of steps to introduce various N-functionalities, highlighting the complexity and versatility of these synthesis processes (Kyosuke Kaneda et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a benzene ring, which can be further substituted with various groups affecting the compound's reactivity and physical properties. Structural studies, such as X-ray single-crystal analysis and DFT calculations, provide valuable insights into the geometrical configuration, electronic structure, and potential intermolecular interactions of these compounds (A. Nikonov et al., 2019).

Chemical Reactions and Properties

Benzenesulfonamides participate in a variety of chemical reactions, including but not limited to click reactions, four-component reactions, and cross-coupling reactions. These reactions are facilitated by the presence of the sulfonamide group, which acts as a directing group and influences the electronic properties of the benzene ring. The versatility in chemical reactions allows for the synthesis of a wide range of derivatives with potential applications in different fields (S. Yang et al., 2022).

Mechanism of Action

Sulfonamides, such as N-Cyclopropyl-2,4,6-trimethylbenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

properties

IUPAC Name

N-cyclopropyl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-8-6-9(2)12(10(3)7-8)16(14,15)13-11-4-5-11/h6-7,11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONVZTRHHHMLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.